molecular formula C15H16N4O3S B11816049 1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one

1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one

Cat. No.: B11816049
M. Wt: 332.4 g/mol
InChI Key: ANMSUDCQZTTYKX-UHFFFAOYSA-N
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Description

1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one is a complex organic compound that features a pyrrole ring substituted with a thiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The thiazole intermediate can be further reacted with a 3,4-dimethoxyphenyl derivative through a coupling reaction.

    Formation of the Pyrrole Ring: The final step involves the cyclization of the intermediate to form the pyrrole ring, which can be facilitated by using specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diamino-4-(4-phenylthiazol-2-yl)-1H-pyrrol-3(2H)-one: Lacks the dimethoxy groups, which might affect its reactivity and applications.

    1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-2(3H)-one: Differing position of the amino groups can lead to different chemical properties.

Uniqueness

The presence of the 3,4-dimethoxyphenyl group in 1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one imparts unique electronic and steric properties, potentially enhancing its reactivity and making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C15H16N4O3S/c1-21-11-4-3-8(5-12(11)22-2)9-7-23-15(18-9)13-10(20)6-19(17)14(13)16/h3-5,7,16,20H,6,17H2,1-2H3

InChI Key

ANMSUDCQZTTYKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)N)O)OC

Origin of Product

United States

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